

# Pharmacodynamics of Fitusiran-mediated antithrombin silencing

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Pharmacodynamics of **Fitusiran**-Mediated Antithrombin Silencing

#### Introduction

**Fitusiran** is an investigational, subcutaneously administered small interfering RNA (siRNA) therapeutic developed for the prophylactic treatment of hemophilia A and B, with or without inhibitors.[1][2] It represents a novel approach to hemostasis rebalancing by targeting antithrombin (AT), a key endogenous anticoagulant.[3][4] By silencing the synthesis of AT, **fitusiran** aims to increase thrombin generation, thereby improving clot formation and reducing bleeding episodes in individuals with hemophilia.[3][5] This guide provides a detailed examination of the pharmacodynamics of **fitusiran**, its mechanism of action, the experimental protocols used for its evaluation, and the clinical data supporting its efficacy.

# **Core Mechanism of Action: RNA Interference**

**Fitusiran** leverages the natural cellular process of RNA interference (RNAi) to achieve its therapeutic effect.[3][6] As an siRNA, it is designed to specifically target the messenger RNA (mRNA) that codes for antithrombin, which is produced primarily in the liver.[4][6] Upon subcutaneous administration, **fitusiran** travels to hepatocytes, where it is incorporated into the RNA-induced silencing complex (RISC).[7] The RISC-**fitusiran** complex then binds to the complementary sequence on the antithrombin mRNA, leading to its cleavage and subsequent degradation.[6][7] This process prevents the mRNA from being translated into antithrombin protein, effectively "silencing" the gene and reducing the circulating levels of AT.[6][7] The







reduction in AT, a major inhibitor of thrombin and Factor Xa, shifts the hemostatic balance towards a more procoagulant state, enhancing the patient's ability to generate thrombin and form stable clots.[2][3]





Click to download full resolution via product page

Fitusiran's RNAi mechanism of action in the liver.



# **Pharmacodynamic Effects and Clinical Data**

The primary pharmacodynamic effect of **fitusiran** is a potent and sustained reduction in AT levels, which directly correlates with increased thrombin generation and a reduction in bleeding frequency.

### **Antithrombin Lowering**

Clinical studies have consistently demonstrated a dose-dependent reduction in AT activity following **fitusiran** administration.[3] An initial fixed-dose regimen of 80 mg once-monthly resulted in a mean maximum AT lowering of 70% to 89% from baseline.[3] However, following reports of non-fatal thrombotic events, a revised, AT-based dosing regimen was implemented to maintain AT activity within a target range of 15% to 35%, enhancing the treatment's benefit-risk profile.[1][8] This individualized approach involves adjusting the dose and frequency (e.g., 50 mg every other month) based on monthly AT measurements to achieve the target therapeutic window.[1][9]

| Parameter            | Original Dose<br>Regimen (ODR)                           | AT-Based Dose<br>Regimen (AT-DR)          | Source      |
|----------------------|----------------------------------------------------------|-------------------------------------------|-------------|
| Dosing               | 80 mg monthly                                            | 20, 50, or 80 mg<br>monthly or bi-monthly | [1][9]      |
| Target AT Level      | Not specified<br>(observed mean<br>reduction of ~86-89%) | 15% - 35% of normal activity              | [1][3][8]   |
| Mean AT Reduction    | 86% - 96%                                                | 77% - 82%                                 | [5]         |
| Median ABR (Overall) | ~0.70 - 1.43                                             | ~0.87 - 3.7                               | [5][10][11] |

ABR = Annualized Bleeding Rate. Data compiled from multiple clinical trials and may vary based on patient population (with/without inhibitors) and study phase.

### **Thrombin Generation and Clinical Efficacy**

The reduction in AT levels directly leads to increased thrombin generation, which is the intended therapeutic outcome to overcome the coagulation deficit in hemophilia.[2][10] This



effect has been consistently observed in clinical trials and is associated with a significant and clinically meaningful reduction in bleeding rates.[12] Across both Phase 3 studies (ATLAS-A/B and ATLAS-INH), prophylactic treatment with **fitusiran** demonstrated a 90% reduction in annualized bleeding rates (ABR) compared to on-demand treatment.[4][12]

| Study     | Patient<br>Population                           | Fitusiran<br>Median<br>ABR | On-Demand<br>Comparator<br>Median<br>ABR                  | Outcome                             | Source |
|-----------|-------------------------------------------------|----------------------------|-----------------------------------------------------------|-------------------------------------|--------|
| ATLAS-INH | Hemophilia<br>A/B with<br>Inhibitors            | 0.0                        | 16.8                                                      | Statistically significant reduction | [3]    |
| ATLAS-A/B | Hemophilia<br>A/B without<br>Inhibitors         | 0.0                        | Not specified<br>(51% zero<br>bleeds vs 5%<br>in control) | Statistically significant reduction | [12]   |
| ATLAS-OLE | Hemophilia<br>A/B<br>with/without<br>Inhibitors | 3.7                        | N/A (Open-<br>label<br>extension)                         | Maintained<br>bleed<br>protection   | [1][9] |

# **Experimental Protocols & Methodologies**

The evaluation of **fitusiran**'s pharmacodynamics relies on specific and validated laboratory assays and carefully designed clinical trial protocols.

# **Antithrombin Activity Measurement**

Accurate measurement of AT activity is critical for the safe and effective use of **fitusiran**, especially under the AT-based dosing regimen.[13][14]

• Principle: Chromogenic assays are used to measure the functional activity of AT. These assays assess the ability of AT in a plasma sample to inhibit a known amount of a clotting factor, typically Factor Xa (FXa) or thrombin (Factor IIa).[14]



- Recommended Assay: The Siemens INNOVANCE Antithrombin assay, a human FXa-based chromogenic assay, has been identified as the most reliable and suitable method for monitoring patients on fitusiran.[13][15][16] It demonstrates high precision and reliability, particularly within the clinically critical decision range of 15-35% AT activity.[13][16] This assay was used throughout the fitusiran clinical development program.[13][14]
- Methodology:
  - Patient plasma is collected, typically within 4 hours before the next scheduled dose.
  - The plasma is incubated with a known excess of human Factor Xa in the presence of heparin.
  - A chromogenic substrate specific for FXa is added.
  - The amount of residual FXa activity is inversely proportional to the AT concentration in the sample and is measured spectrophotometrically.
- Assay Variability: Studies have shown that other commercially available assays, particularly those using bovine-based reagents (bovine FIIa or FXa), can show significant lab-to-lab variability and may underestimate AT levels, especially at the low concentrations relevant to fitusiran therapy.[13][15] Assays like HemosIL® have been shown to be unsuitable for fitusiran patient management.[13]

## **Thrombin Generation Assay (TGA)**

TGA provides a global assessment of hemostatic potential by measuring the amount of thrombin generated over time in a plasma sample after the addition of a trigger.

- Principle: TGA measures the dynamics of thrombin generation and decay, providing key parameters such as Peak Thrombin, Endogenous Thrombin Potential (ETP), and lag time.
- · Methodology:
  - Platelet-poor plasma from the patient is prepared.
  - A trigger (e.g., a low concentration of tissue factor) and a fluorogenic substrate for thrombin are added.

# Foundational & Exploratory





- As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal.
- The fluorescence is measured over time by a fluorometer, generating a "thrombogram" from which pharmacodynamic parameters are derived.
- Application: In fitusiran studies, TGA is used to confirm that AT lowering translates into a functional increase in the capacity to generate thrombin, supporting the drug's mechanism of action.[2][3]





Click to download full resolution via product page

Workflow for patient monitoring and dose adjustment.



# Dose Adjustment Logic for the AT-Based Regimen

The revised dosing strategy for **fitusiran** is a key pharmacodynamic consideration, designed to maximize efficacy while minimizing the risk of thrombosis. The logic is proactive and data-driven, aiming to maintain a patient's AT activity within a specific therapeutic corridor.



Click to download full resolution via product page

Logical flow for the AT-based dosing regimen.

### Conclusion

The pharmacodynamics of **fitusiran** are characterized by a potent, specific, and durable silencing of antithrombin synthesis via RNA interference. This mechanism directly translates into a rebalancing of the hemostatic system, evidenced by increased thrombin generation and a profound reduction in clinical bleeding events in individuals with hemophilia A or B. The evolution from a fixed-dose to an AT-based dosing regimen, guided by precise and reliable AT activity assays, highlights a sophisticated approach to optimizing the benefit-risk profile of this novel therapy. The comprehensive data from preclinical and clinical studies provide a robust



foundation for understanding **fitusiran**'s mode of action and its potential to transform the standard of care in hemophilia management.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic fitusiran—Results of the phase 1 inhibitor cohort PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antithrombin lowering in hemophilia: a closer look at fitusiran PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia
  A and B PMC [pmc.ncbi.nlm.nih.gov]
- 8. hemophilianewstoday.com [hemophilianewstoday.com]
- 9. Safety and efficacy of a fitusiran antithrombin-based dose regimen in people with hemophilia A or B: the ATLAS-OLE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Long-term safety and efficacy of fitusiran prophylaxis, and perioperative management, in people with hemophilia A or B PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Press Release: Two fitusiran Phase 3 studies published in The Lancet and The Lancet Haematology highlight potential to address unmet needs across all types of hemophilia [sanofi.com]
- 13. GLOBAL COMPARATIVE ANTITHROMBIN-FIELD STUDY: IMPACT OF LABORATORY ASSAY VARIABILITY ON THE ASSESSMENT OF ANTITHROMBIN ACTIVITY MEASUREMENT | Hematology, Transfusion and Cell Therapy [htct.com.br]



- 14. Global Comparative Antithrombin Field Study: Impact of Laboratory Assay Variability on the Assessment of Antithrombin Activity Measurement at Fitusiran Clinical Decision-Making Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. INNOVANCE Antithrombin Assay Siemens Healthineers [siemens-healthineers.com]
- To cite this document: BenchChem. [Pharmacodynamics of Fitusiran-mediated antithrombin silencing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607641#pharmacodynamics-of-fitusiran-mediated-antithrombin-silencing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com